molecular formula C12H10N2O2 B2727895 ethyl 3-cyano-1H-indole-6-carboxylate CAS No. 1403746-46-2

ethyl 3-cyano-1H-indole-6-carboxylate

Cat. No.: B2727895
CAS No.: 1403746-46-2
M. Wt: 214.224
InChI Key: JGCGSNSNCOYMCI-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Scientific Research Applications

Ethyl 3-cyano-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: Due to its structural similarity to bioactive indole derivatives, it is explored for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Safety and Hazards

The safety information for “ethyl 3-cyano-1H-indole-6-carboxylate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The future directions for “ethyl 3-cyano-1H-indole-6-carboxylate” and other indole derivatives could involve further exploration of their diverse biological activities . There is potential for these compounds to be explored for newer therapeutic possibilities . For instance, Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-1H-indole-6-carboxylate typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic substitution reactions are common, particularly at the 2 and 3 positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Comparison with Similar Compounds

Ethyl 3-cyano-1H-indole-6-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 3-cyano-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)8-3-4-10-9(6-13)7-14-11(10)5-8/h3-5,7,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCGSNSNCOYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-1H-indole-3-carbonitrile (328 mg, 1.48 mmol) in ethanol (5 mL) in a 500 mL Parr bottle was added sodium acetate (370 mg, 4.47 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (242 mg, 0.297 mmol). The reaction vessel was purged with nitrogen and evacuated three times and then was filled with 30 psi carbon monoxide. The reaction mixture was heated to 70° C., increasing the pressure within the vessel to 45 psi. The reaction was agitated at 70° C. for 24 hours. The reaction mixture was cooled to room temperature. The mixture was filtered through Celite, rinsing with ethanol. The filtrate was concentrated under reduced pressure and diluted with dichloromethane. The remaining solids were filtered off and the filtrate was concentrated. The residue was purified by flash column chromatography (20-80% ethyl acetate/heptanes) to give 3-cyano-1H-indole-6-carboxylic acid ethyl ester (142 mg, 45%). −APCI (M−H) 213.4; 1H NMR (400 MHz, DMSO-d6, δ): 12.50 (br. s., 1 H), 8.45 (s, 1 H), 8.16 (s, 1 H), 7.82 (dd, J=8.4, 1.4 Hz, 1 H), 7.73 (d, J=8.4 Hz, 1 H), 4.32 (q, J=7.0 Hz, 2 H), 1.33 (t, J=7.0 Hz, 3 H).
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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